10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one
Description
Properties
IUPAC Name |
17-(4-fluorophenyl)-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c20-11-3-1-10(2-4-11)17-12-7-15-16(24-6-5-23-15)8-13(12)21-14-9-25-19(22)18(14)17/h1-4,7-8,17,21H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCNALWTYGTNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a member of the quinoline family and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate a 4-fluorophenyl moiety into a quinoline framework. While specific synthetic pathways for this compound are not extensively documented in the current literature, similar compounds have been synthesized using methods such as:
- Condensation reactions involving fluorinated aromatic aldehydes.
- Cyclization processes to form the dioxino and furoquinoline structures.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cellular proliferation.
- Case Study : A study on related quinoline derivatives demonstrated IC50 values ranging from 0.3 to 5 nM against BRCA1/2 mutant cancer cells, indicating potent anticancer activity .
Enzyme Inhibition
Compounds featuring the 4-fluorophenyl group have been investigated for their ability to inhibit specific enzymes. For example:
- Tyrosinase Inhibition : Compounds with similar structures have been tested for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. In one study, derivatives showed IC50 values between 2.96 μM and 10.65 μM .
Antimicrobial Activity
Preliminary studies suggest that compounds within this class may possess antimicrobial properties. Although specific data on the target compound is limited, related compounds have demonstrated activity against resistant strains of bacteria.
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.3 | |
| Compound B | Tyrosinase Inhibitor | 2.96 | |
| Compound C | Antimicrobial | >100 |
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Step 1 | 4-Fluorobenzaldehyde + Dione | Ionic liquid at 353 K |
| Step 2 | Cyclization to form dioxinoquinoline structure | Reflux conditions |
Comparison with Similar Compounds
Research Implications and Gaps
- Unresolved Questions : Direct biological data (e.g., IC₅₀, toxicity) for the target compound is lacking. Comparative studies on substituent positioning (e.g., 2-fluoro vs. 4-fluoro) are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
